![molecular formula C24H21FN4O3 B2973383 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 921778-27-0](/img/no-structure.png)
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine . It’s part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives that have been synthesized for research purposes .
Chemical Reactions Analysis
The chemical reactions involving this compound or its similar derivatives often involve chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . The reaction is operationally simple, proceeds under mild conditions, and highlights broad functional group tolerance .Applications De Recherche Scientifique
Antitubercular Agents
Pyrido[3,2-d]pyrimidin derivatives have been explored for their potential as antitubercular agents . The structural similarity suggests that our compound could be tested against various strains of Mycobacterium tuberculosis. The compound’s efficacy could be measured by its minimum inhibitory concentration (MIC) and compared to existing antitubercular drugs to assess its potential as a new therapeutic agent.
PARP-1 Inhibition for Cancer Therapy
The pyrido[3,2-d]pyrimidin backbone is structurally similar to known PARP-1 inhibitors, which are used in cancer therapy to hinder DNA repair mechanisms in cancer cells . This compound could be synthesized and evaluated for its inhibitory activity towards PARP-1 and examined for anti-proliferative activity against various human cancer cell lines.
Antibacterial and Antifungal Activity
Compounds with the pyrido[3,2-d]pyrimidin structure have shown broad-spectrum antibacterial activity and reasonable antifungal activity . The compound could be synthesized and its activity tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, to determine its potential as a new class of antibiotics.
Pharmacokinetics and Drug Development
The pharmacokinetic properties of a drug are crucial for its development. Theoretical kinetic studies could be conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This would help in understanding its potential as a drug candidate and guide further modifications to improve its drug-likeness .
Biotechnology and Enzyme Inhibition
In biotechnological applications, enzyme inhibitors play a significant role. The compound could be tested for its ability to inhibit specific enzymes that are crucial in biotechnological processes. This could lead to the development of more efficient biotechnological methods or the creation of new bioproducts .
Chemical Synthesis and Material Science
The pyrido[3,2-d]pyrimidin moiety could be utilized in the synthesis of novel materials with unique properties. Its incorporation into polymers or coatings could impart new functionalities, such as increased thermal stability or specific interaction capabilities with other molecules or materials .
Orientations Futures
Mécanisme D'action
Target of action
Similar compounds, such as pyrido[2,3-d]pyrimidinones, have been evaluated in vitro against a panel of human cancer cell lines .
Mode of action
Similar compounds have shown cytotoxic activity against cancer cell lines .
Biochemical pathways
Compounds with similar structures have been studied for their effects on human cancer cell lines .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 3-(4-fluorobenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with N-phenethylamine and acetic anhydride to form 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "guanidine", "N-phenethylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-fluorobenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with guanidine in the presence of a base such as sodium methoxide to form 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with N-phenethylamine and acetic anhydride in the presence of a base such as triethylamine to form 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide." ] } | |
Numéro CAS |
921778-27-0 |
Nom du produit |
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide |
Formule moléculaire |
C24H21FN4O3 |
Poids moléculaire |
432.455 |
Nom IUPAC |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C24H21FN4O3/c25-19-10-8-18(9-11-19)15-29-23(31)22-20(7-4-13-27-22)28(24(29)32)16-21(30)26-14-12-17-5-2-1-3-6-17/h1-11,13H,12,14-16H2,(H,26,30) |
Clé InChI |
KDBSAPJHTMYWEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






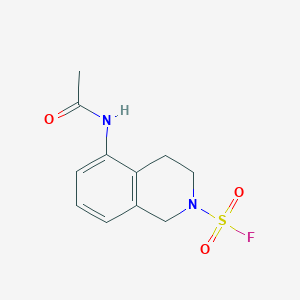
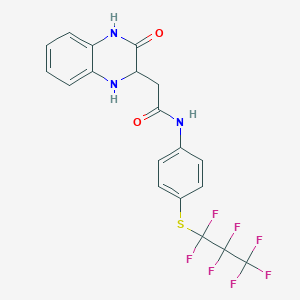

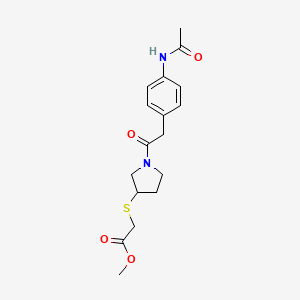

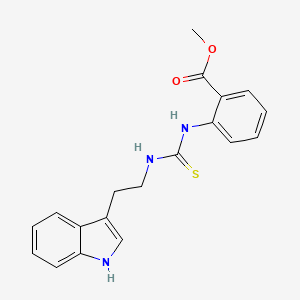
![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)
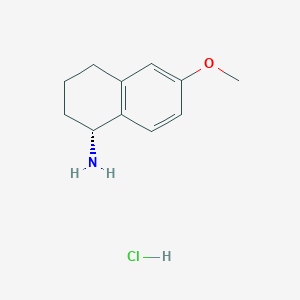
![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)
![N-Benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B2973321.png)